molecular formula C12H13BrF3NO B2426794 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 391220-21-6

2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

Katalognummer: B2426794
CAS-Nummer: 391220-21-6
Molekulargewicht: 324.141
InChI-Schlüssel: JVTVKJUQXSWMPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c1-7(2)10(13)11(18)17-9-5-3-4-8(6-9)12(14,15)16/h3-7,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTVKJUQXSWMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide can be compared with similar compounds such as:

Biologische Aktivität

2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C12H13BrF3NO
  • Molecular Weight : Approximately 310.11 g/mol
  • Structural Features :
    • Bromine atom enhances reactivity.
    • Trifluoromethyl group increases metabolic stability and lipophilicity, potentially improving bioavailability.

The biological activity of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is thought to involve interactions with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups plays a crucial role in its reactivity and binding affinity, which may lead to various biological effects:

  • Interaction with Enzymes and Receptors : The compound may interact with various enzymes or receptors, influencing biochemical pathways that could lead to therapeutic effects.
  • Pharmacokinetics : The fluorine atoms can enhance metabolic stability and alter distribution within the body, potentially affecting the compound's efficacy.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study exploring organofluorine compounds indicated that those with similar structural motifs could inhibit tumor growth in vitro, suggesting that 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide may have similar effects.
  • Antimicrobial Activity :
    • Preliminary investigations into related compounds have shown promising results against bacterial infections, indicating a potential for further development in this area.
  • Pharmacological Profiling :
    • Research has highlighted the importance of the trifluoromethyl group in enhancing the bioavailability of compounds, which could be a significant factor in the pharmacological profile of this compound .

Comparative Analysis with Related Compounds

The following table summarizes the structural variations among compounds related to 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide:

Compound NameMolecular FormulaUnique Features
2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamideC11H11BrF3NODifferent position of trifluoromethyl group
2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamideC12H13BrF3NOAdditional methyl group
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamideC9H7BrF3NOAcetamide instead of butanamide

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor, such as 3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, using reagents like NN-bromosuccinimide (NBS) or molecular bromine (Br2Br_2) under controlled conditions. Catalysts such as FeCl3_3 or AlCl3_3 are critical for regioselectivity, particularly to avoid side reactions from the electron-withdrawing trifluoromethyl group. Solvent choice (e.g., dichloromethane or CCl4_4) and temperature (0–25°C) significantly impact yield. For example, lower temperatures minimize decomposition of the brominated intermediate. Purity is optimized via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H, 13C^13C, and 19F^{19}F-NMR confirm regiochemistry and detect impurities. The trifluoromethyl group (CF3-CF_3) appears as a singlet near δ -60 ppm in 19F^{19}F-NMR, while bromine deshields adjacent protons in 1H^1H-NMR.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular mass and purity (>95%).
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the bulky trifluoromethyl and bromine substituents, aiding in understanding conformational stability .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The CF3-CF_3 group is strongly electron-withdrawing, activating the adjacent carbonyl carbon toward nucleophilic attack (e.g., by amines or alkoxides). However, steric hindrance from the 3-methyl and bromine substituents slows reaction kinetics. Kinetic studies (via 1H^1H-NMR monitoring) show that reactions in polar aprotic solvents (e.g., DMF) at 60°C improve conversion rates by reducing steric crowding. Computational modeling (DFT) predicts transition states and guides solvent/catalyst selection .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling involving the bromine moiety?

  • Methodological Answer : The bromine atom serves as a leaving group for palladium-catalyzed cross-coupling. Key parameters:
  • Catalyst System : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 with ligands (e.g., SPhos) enhance oxidative addition efficiency.
  • Base : K2_2CO3_3 or Cs2_2CO3_3 in THF/H2_2O (3:1) at 80°C improves coupling rates.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 1–2 hours while maintaining >80% yield. Post-reaction purification via flash chromatography removes palladium residues .

Q. What computational strategies predict the compound’s metabolic stability in pharmacological studies?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic pathways (e.g., cytochrome P450 oxidation). The bromine atom increases molecular weight and lipophilicity (clogP ~3.2), potentially reducing renal clearance.
  • Docking Studies : Molecular docking into enzyme active sites (e.g., CYP3A4) identifies susceptible positions for demethylation or dehalogenation. MD simulations (AMBER/NAMD) assess binding stability over 100-ns trajectories .

Q. How does steric hindrance from the 3-methyl group affect crystallization behavior?

  • Methodological Answer : The 3-methyl group disrupts crystal packing, leading to polymorphic variability. Screening crystallization solvents (e.g., ethanol vs. acetone) reveals that ethanol favors a monoclinic P21/cP2_1/c lattice with higher thermal stability (TGA/DSC shows decomposition >200°C). Synchrotron XRD resolves subtle torsional angles between the amide and phenyl rings, critical for designing co-crystals with improved solubility .

Q. What strategies mitigate racemization during amide bond formation in derivatives of this compound?

  • Methodological Answer : Racemization occurs via oxazolone intermediate formation. Mitigation approaches:
  • Coupling Reagents : Use HATU/DIPEA in DMF instead of EDCl/HOBt to reduce activation time.
  • Low-Temperature Activation : Pre-cool reagents to -20°C before mixing.
  • Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak IA column (hexane/IPA 90:10). Derivatization with Marfey’s reagent confirms configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.